molecular formula C6H14N2O B14241093 N-tert-Butyl-N-methylurea CAS No. 216142-80-2

N-tert-Butyl-N-methylurea

Cat. No.: B14241093
CAS No.: 216142-80-2
M. Wt: 130.19 g/mol
InChI Key: RTSUXCDLIDGDAG-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-methylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-tert-Butyl-N-methylurea involves the reaction of tert-butylamine with methyl isocyanate.

    Reaction with Carbamoyl Chlorides: Another method involves the reaction of tert-butylamine with methyl carbamoyl chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reactions are optimized for high yield and purity, and the products are typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-tert-Butyl-N-methylurea is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-methylurea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The tert-butyl and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-tert-Butyl-N-methylurea is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

216142-80-2

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-tert-butyl-1-methylurea

InChI

InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9)

InChI Key

RTSUXCDLIDGDAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)N

Origin of Product

United States

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